4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a morpholin-4-ylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the morpholin-4-ylmethyl group. One common synthetic route involves the reaction of 2-aminothiazole with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s ability to interact with biological targets, while the thiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
4-(Piperidin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
2-(Morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with the morpholin-4-ylmethyl group at the 2-position.
Uniqueness
4-(Morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the morpholin-4-ylmethyl group and the carboxylic acid group in the 2-position of the thiazole ring provides a distinct chemical environment that can be exploited for various applications.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHANKLGHRGLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.